molecular formula C13H11ClN2O2 B1228342 N-{[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]methylidene}hydroxylamine

N-{[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]methylidene}hydroxylamine

Cat. No.: B1228342
M. Wt: 262.69 g/mol
InChI Key: VPULOGSWHHBAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]methylidene}hydroxylamine is a complex organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]methylidene}hydroxylamine typically involves the reaction of 4-[(3-Chlorophenyl)-oxomethyl]-1-methyl-2-pyrrolecarboxaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions to facilitate the formation of the oxime group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]methylidene}hydroxylamine is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting or modifying the activity of certain enzymes or receptors. The oxime group is known to form stable complexes with metal ions, which could play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Chlorophenyl)-oxomethyl]-1-methyl-2-pyrrolecarboxaldehyde: The parent compound without the oxime group.

    4-[(3-Chlorophenyl)-oxomethyl]-1-methyl-2-pyrrolecarboxaldehyde hydrazone: A similar compound where the oxime group is replaced by a hydrazone group.

Uniqueness

The presence of the oxime group in N-{[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]methylidene}hydroxylamine imparts unique chemical properties, such as the ability to form stable complexes with metal ions and participate in specific chemical reactions that are not possible with the parent compound or its hydrazone derivative.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

(3-chlorophenyl)-[5-(hydroxyiminomethyl)-1-methylpyrrol-3-yl]methanone

InChI

InChI=1S/C13H11ClN2O2/c1-16-8-10(6-12(16)7-15-18)13(17)9-3-2-4-11(14)5-9/h2-8,18H,1H3

InChI Key

VPULOGSWHHBAOC-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C=NO)C(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CN1C=C(C=C1C=NO)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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